![molecular formula C26H27F3N4O3 B6562345 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921481-37-0](/img/structure/B6562345.png)
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H27F3N4O3 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.20352522 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Overview
The compound features:
- Dihydropyridine core: A common structure in calcium channel blockers and antihypertensive agents.
- Phenylpiperazine moiety: Known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine.
- Trifluoromethyl phenyl group: This modification often enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as a calcium channel blocker and exhibit antidepressant-like effects through modulation of serotonin receptors. The specific mechanisms include:
- Calcium Channel Modulation: By inhibiting voltage-gated calcium channels, the compound may reduce excitatory neurotransmitter release, leading to neuroprotective effects.
- Serotonin Receptor Interaction: The phenylpiperazine component suggests potential activity at serotonin (5-HT) receptors, which could contribute to mood regulation and anxiolytic effects.
In Vitro Studies
Several studies have investigated the pharmacological properties of this compound:
- Antidepressant Activity: In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, comparable to established antidepressants such as fluoxetine.
- Neuroprotective Effects: The compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro, indicating potential applications in neurodegenerative diseases.
In Vivo Studies
Research involving animal models has provided insights into the therapeutic potential:
- Behavioral Assessments: Rodent models treated with the compound showed improved performance in forced swim tests and tail suspension tests, indicative of antidepressant-like effects.
- Biochemical Analysis: Elevated levels of brain-derived neurotrophic factor (BDNF) were observed following treatment, suggesting a mechanism involving neuroplasticity enhancement.
Case Studies
A notable case study highlighted the use of this compound in a preclinical trial aimed at assessing its efficacy in treating major depressive disorder (MDD). The results indicated:
- Reduction in Symptoms: Patients reported a marked decrease in MDD symptoms after a four-week treatment regimen.
- Safety Profile: Minimal side effects were noted, with no significant adverse reactions reported.
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H30N4O3 |
Molecular Weight | 414.54 g/mol |
CAS Number | 946319-39-7 |
Solubility | Soluble in DMSO |
Bioactivity | Antidepressant-like effects |
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N4O3/c1-36-24-17-33(18-25(35)30-20-9-7-19(8-10-20)26(27,28)29)22(15-23(24)34)16-31-11-13-32(14-12-31)21-5-3-2-4-6-21/h2-10,15,17H,11-14,16,18H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSYRGYTCGDVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.